5-Fluoro-1-hydrazinylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(5-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
NFEWKBDJZVRJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2NN)C(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 1 Hydrazinylisoquinoline and Analogous Structures
Diverse Approaches to Fluorinated Isoquinoline (B145761) Scaffold Construction
The introduction of a fluorine atom onto the isoquinoline core, specifically at the 5-position, can be achieved either by incorporating a fluorine-containing starting material into a classical isoquinoline synthesis or by direct fluorination of a pre-formed isoquinoline ring system.
Direct fluorination of an isoquinoline backbone presents a formidable challenge due to the generally low reactivity of the electron-deficient pyridine (B92270) ring and the often-competing reactivity of the benzene (B151609) ring. However, modern methods offer plausible routes.
One promising approach is the direct, regioselective C-H fluorination. Research has demonstrated the feasibility of C5-regioselective C-H fluorination on related N-heterocycles like 8-aminoquinoline (B160924) amides. rsc.org These reactions often employ an electrophilic fluorine source, such as Selectfluor™, and can proceed under metal-free conditions, potentially guided by a directing group to ensure fluorination at the desired C5 position. rsc.org For instance, an appropriately substituted isoquinoline could be fluorinated using Selectfluor™ with an additive like acetic acid, proceeding through a radical pathway to achieve the desired 5-fluoro-isoquinoline derivative. rsc.org
Another strategy involves the conversion of a 5-aminoisoquinoline (B16527) precursor via a Sandmeyer-type reaction. The amino group can be transformed into a diazonium salt, which is then subjected to fluorination using a reagent like tetrafluoroboric acid (HBF₄) in the Balz-Schiemann reaction.
Furthermore, methods for the fluorination of quinolines using electrochemical approaches have been reported. Electrolysis of quinoline (B57606) derivatives in the presence of HF:pyridine has been shown to produce 5,8-difluoro products, indicating that the C5 position is susceptible to fluorination under these conditions. core.ac.uk It is conceivable that optimizing these conditions could favor the mono-fluorinated product.
The following table summarizes representative electrophilic fluorination conditions applicable to aza-aromatic systems.
| Substrate Type | Fluorinating Agent | Catalyst/Conditions | Position of Fluorination | Reference |
| 8-Aminoquinoline Amides | Selectfluor™ | HOAc, metal-free | C5 | rsc.org |
| Quinolines | HF:pyridine | Electrolysis (2.4V) | C5, C8 | core.ac.uk |
| Phenyl(isoquinoline)iodonium salts | KF/18-crown-6 | Metal-free, DMF, 100°C | C4 | nih.gov |
An alternative and often more controlled method involves building the isoquinoline ring from precursors that already contain the fluorine atom. The classic Bischler-Napieralski and Pictet-Spengler reactions are workhorse methods for isoquinoline synthesis and are amenable to this strategy. wikipedia.orgwikipedia.orgnumberanalytics.com
In a Bischler-Napieralski approach, a β-phenylethylamide is cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org To synthesize a 5-fluoro-isoquinoline, one would start with a 2-(3-fluorophenyl)ethanamine derivative. This amine is first acylated (e.g., with acetyl chloride) to form the corresponding amide, which is then subjected to the acidic cyclization conditions. The electrophilic cyclization occurs preferentially at the position para to the fluorine atom, leading to the formation of the desired 7-fluoro-3,4-dihydroisoquinoline, which can be subsequently aromatized to 7-fluoro-isoquinoline. To obtain the 5-fluoro isomer, a 2-(2-fluorophenyl)ethanamine precursor would be required. Mild and efficient modifications of the Bischler-Napieralski reaction using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have been shown to be effective for halogenated phenethylamides. nih.gov
The Pictet-Spengler reaction offers another route, wherein a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com Using 3-fluorophenethylamine (B1297878) and an aldehyde like formaldehyde (B43269) would, after cyclization and subsequent oxidation, yield 6-fluoro-tetrahydroisoquinoline, which can then be aromatized. Achieving the 5-fluoro substitution pattern would necessitate starting with 2-fluorophenethylamine. The reaction is known to proceed under harsh acidic conditions for less nucleophilic rings but can be facilitated by activating groups on the aromatic ring. wikipedia.org
Formation of the Hydrazinyl Linkage at Isoquinoline Position 1
Once the 5-fluoro-isoquinoline scaffold is in hand, the next critical step is the introduction of the hydrazinyl group at the C1 position. This position is electronically activated toward nucleophilic attack.
The most direct and widely practiced method for introducing a hydrazinyl group at the C1 position of an isoquinoline is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group. A 1-chloro-5-fluoroisoquinoline (B1370837) intermediate is ideal for this purpose. This intermediate can be prepared from the corresponding 5-fluoro-isoquinolin-1(2H)-one via treatment with a chlorinating agent like POCl₃.
The reaction of 1-chloroisoquinoline (B32320) with hydrazine (B178648) hydrate (B1144303) is a well-established transformation, often conducted at elevated temperatures in a sealed vessel or under microwave irradiation. This reaction proceeds by the direct displacement of the chloride by the hydrazine nucleophile to afford 1-hydrazinylisoquinoline (B93899) in high yield. This method is directly translatable to the fluorinated analog.
Reaction Scheme: Direct Hydrazination 1-Chloro-5-fluoroisoquinoline + NH₂NH₂·H₂O → 5-Fluoro-1-hydrazinylisoquinoline + HCl
A patent for related structures describes reacting 1-chloroisoquinoline with an excess of hydrazine at 150°C for 20 minutes under microwave conditions to obtain the 1-hydrazinylisoquinoline product. Similar conditions would be expected to be effective for the fluorinated substrate.
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single operation, enhancing efficiency and reducing waste. nih.govnih.gov While no MCR has been specifically reported for the direct synthesis of this compound, the principles of MCRs can be applied to generate highly substituted isoquinoline cores. acs.orgharvard.edu For instance, reactions condensing o-tolualdehyde derivatives, nitriles, and an electrophile in one pot have been developed to produce polysubstituted isoquinolines. nih.gov A hypothetical MCR could be envisioned where a fluorinated benzaldehyde (B42025) derivative, a nitrogen source, and a synthon for the C1-N bond are combined to build a complex isoquinoline that could be later converted to the hydrazinyl derivative.
Advanced Catalytic Systems in the Synthesis of Fluorinated Isoquinoline Hydrazines
Modern catalysis offers sophisticated tools for both C-F and C-N bond formation, which are central to the synthesis of the target molecule. Transition-metal catalysis, in particular, provides pathways that can offer high selectivity and efficiency.
For the construction of the fluorinated scaffold, palladium-catalyzed C-H fluorination has emerged as a significant strategy. ucl.ac.ukrsc.org While direct C5 fluorination of isoquinoline itself is challenging, directing-group strategies have proven effective for related systems. rsc.org
For the formation of the C1-hydrazinyl bond, while direct SNAr is efficient, catalytic methods like the Buchwald-Hartwig amination could be considered for analogous C-N bond formations, particularly if the substrate is less reactive or if milder conditions are required. Furthermore, Rh(III)-catalyzed C-H activation has been successfully employed to synthesize 1-aminoisoquinolines from N-aryl amidines, demonstrating the power of modern catalysis to forge C-N bonds at the C1 position. acs.org
Nanocatalysis also presents emerging opportunities. For example, iron-oxide nanoparticles have been used as recoverable and reusable catalysts to mediate the cyclization of 1-hydrazinylisoquinoline with chalcones to form pyrazoline derivatives. This indicates that the hydrazinylisoquinoline core is compatible with and can be further functionalized using advanced catalytic systems.
Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition-metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic scaffolds, including the isoquinoline core. These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. eie.grmdpi.com
Rhodium and cobalt catalysts have been effectively used in the synthesis of isoquinolines through the C-H functionalization of arylhydrazines. isroset.org This approach involves the direct activation of a C-H bond, followed by annulation with an alkyne, providing a direct and atom-economical route to the isoquinoline ring system. While a specific application to this compound is not detailed, the general mechanism suggests its potential applicability. The reaction typically proceeds via an oxidative [4+2] annulation of N-H imines with alkynes. isroset.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also pivotal in the synthesis of functionalized isoquinolines. researchgate.net These reactions allow for the introduction of various substituents onto the isoquinoline core. For instance, a pre-formed isoquinoline structure could be functionalized using these methods. The development of palladium catalysts deposited on solid supports, such as silica (B1680970) gel, has further enhanced the utility of these reactions by facilitating catalyst recovery and reuse. eie.gr
The general scheme for such transformations often involves the coupling of an o-halobenzaldimine with an alkyne, catalyzed by a transition metal complex, leading to the formation of the isoquinoline ring. isroset.org Nickel-catalyzed annulation reactions have also proven highly efficient for this purpose. isroset.org
Table 1: Examples of Transition-Metal-Catalyzed Reactions for Isoquinoline Synthesis
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Rhodium(III) Complex | C-H Activation/Annulation | Arylhydrazine, Alkyne | Substituted Isoquinoline | isroset.org |
| Cobalt(III) Complex | C-H/N-N Bond Activation | Azine, Alkyne | Substituted Isoquinoline | isroset.org |
| Palladium(II) Chloride | Suzuki/Heck Coupling | Aryl Halide, Boronic Acid/Alkene | Functionalized Isoquinoline | researchgate.net |
Application of Nanoparticle-Mediated Synthetic Pathways
The use of nanoparticle catalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. taylorfrancis.comacs.org These catalysts can also be easily separated and recycled, aligning with the principles of green chemistry. acs.org
A highly relevant example is the use of iron-oxide nanoparticles for the cyclization of 1-hydrazinylisoquinoline derivatives. researchgate.net In a study, various 1-(4,5-dihydropyrazol-1-yl)isoquinolines were synthesized from 1-hydrazinylisoquinoline and chalcones in the presence of iron-oxide nanoparticles. The reaction proceeded efficiently under mild heating, with the nanoparticles significantly improving the reaction yield compared to their bulk counterparts or other nanocatalysts like ZnO and SnO. researchgate.net
The synthesis of isoquinoline derivatives using copper nanoparticles supported on a carbon/PEG-400 matrix has also been reported. isroset.org This method involves the activation of C-H and N-N bonds and offers high yields, a broad substrate scope, and high atom economy. isroset.org Similarly, copper iodide nanoparticles immobilized on a metal-organic framework (MOF) have been used to catalyze the one-pot, multicomponent synthesis of quinoline derivatives, a related class of N-heterocycles. acs.orgnih.gov
Table 2: Effect of Various Catalysts on the Condensation of 1-Hydrazinylisoquinoline Derivative with Chalcone (B49325)
| Entry | Catalyst | Yield (%)* | Reference |
|---|---|---|---|
| 1 | ZnO (bulk) | 30 | researchgate.net |
| 2 | ZnO (nanorod) | 40 | researchgate.net |
| 3 | ZnO (nanoparticles) | 42 | researchgate.net |
| 4 | SnO (bulk) | 46 | researchgate.net |
| 5 | SnO (nanoparticles) | 48 | researchgate.net |
| 6 | Iron oxide (bulk) | 48 | researchgate.net |
| 7 | Iron oxide (nanoparticles) | 60 | researchgate.net |
*Reaction conditions: 1-hydrazino-3-(4-chlorophenyl)isoquinoline (0.1 mmol), chalcone (0.11 mmol), catalyst (5 mol%), 1,4-dioxane (B91453) (10 mL), reflux for 30 min. Isolated yield.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org In the context of synthesizing this compound and related heterocycles, these principles are manifested in several ways.
The development of eco-friendly synthetic protocols is a high priority. nih.gov One key approach is the use of greener solvents or solvent-free reaction conditions. rasayanjournal.co.in For instance, an eco-friendly method for synthesizing 1-phenyl isoquinoline derivatives utilizes a biodegradable PEG-400 solvent with a reusable copper nanoparticle catalyst. isroset.org Water has also been explored as a green solvent for the synthesis of isoquinoline derivatives catalyzed by nanoparticles. taylorfrancis.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govijpsjournal.com The application of microwave irradiation, often in solvent-free conditions, represents a greener alternative to conventional heating methods for the synthesis of various N-heterocycles. nih.govrasayanjournal.co.in
The use of heterogeneous and reusable catalysts, such as the nanoparticle systems discussed previously, is a cornerstone of green chemistry. nih.gov These catalysts minimize waste by allowing for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. mdpi.com Furthermore, multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, leading to higher atom economy and reduced waste generation. taylorfrancis.com
Table 3: Overview of Green Chemistry Approaches in Heterocycle Synthesis
| Green Chemistry Principle | Application in Heterocycle Synthesis | Potential Benefit for this compound Synthesis | Reference |
|---|---|---|---|
| Use of Greener Solvents | Synthesis of isoquinolines in biodegradable PEG-400 or water. | Reduced environmental impact and toxicity. | isroset.orgtaylorfrancis.com |
| Energy Efficiency | Microwave-assisted synthesis of N-heterocycles. | Faster reactions, lower energy consumption. | nih.govijpsjournal.com |
| Catalysis | Use of reusable nanoparticle and solid-supported catalysts. | Minimized catalyst waste, simplified purification. | acs.orgnih.govmdpi.com |
| Atom Economy | Multicomponent reactions (MCRs) for direct assembly of complex molecules. | Fewer synthetic steps, less waste. | taylorfrancis.com |
Structure Activity Relationship Sar Investigations of 5 Fluoro 1 Hydrazinylisoquinoline Derivatives
Elucidating the Influence of Fluorine Substitution on Molecular Interactions
The introduction of a fluorine atom onto a molecular scaffold is a widely used strategy in drug design, valued for the unique properties it imparts. nih.gov Its effects on the biological activity of classical cannabinoids, for example, have been a subject of interest. nih.gov When positioned at the C-5 location of the isoquinoline (B145761) ring, the fluorine atom exerts a profound influence on the molecule's physicochemical profile.
The substitution of a hydrogen atom with fluorine brings about significant, albeit nuanced, changes in both electronic and steric properties. Fluorine is the most electronegative element, causing a substantial alteration of the local electronic environment. nih.gov This high electronegativity can lead to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom, which can participate in halogen bonding and other non-covalent interactions. researchgate.net This effect can modulate binding affinities with biological targets. researchgate.net
While fluorine has a van der Waals radius similar to hydrogen, its steric influence can be more pronounced, especially with increased fluorination. researchgate.net The fluorine at position 5 can influence the planarity of the isoquinoline ring system and affect how the molecule packs in a crystal lattice or fits into a binding pocket. soton.ac.uk Furthermore, fluorine is a weak hydrogen bond acceptor, a property that can introduce new, favorable interactions with protein residues. nih.govresearchgate.net
| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Interactions |
|---|---|---|---|
| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric clash, but can influence conformational preferences. researchgate.net |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces significant bond polarization and alters the molecule's dipole moment, affecting electrostatic interactions. nih.gov |
| Hydrogen Bonding Capability | Acts as a donor when bonded to N/O | Acts as a weak acceptor | Introduces potential for new H-bond interactions with biological targets. researchgate.net |
| Metabolic Stability | Susceptible to oxidative metabolism | C-F bond is very strong, often blocks metabolic attack | Can improve pharmacokinetic properties by preventing degradation. |
Deviations from expected stability based on steric effects alone are common, often due to underlying electronic effects. nih.govchemrxiv.org The conformation of the molecule, particularly the rotation around the C1-N bond of the hydrazine (B178648) group, is influenced by the fluorine substituent. The C-5 fluorine may sterically hinder certain conformations or stabilize others through intramolecular interactions, such as weak hydrogen bonds. This conformational locking can be advantageous, pre-organizing the molecule into a bioactive conformation that requires less entropic penalty upon binding to a target.
Contribution of the Hydrazine Group to Structure-Activity Profiles
The hydrazine moiety (-NHNH2) is a critical functional group in many biologically active compounds. researchgate.net Hydrazines and their derivatives, hydrazones, are known to possess a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and antitubercular effects. nih.gov
The hydrazine group in 5-Fluoro-1-hydrazinylisoquinoline is a versatile hydrogen bond donor and acceptor. The two nitrogen atoms and their associated hydrogens can form multiple hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, or serine. This ability to form strong, directional interactions often makes the hydrazine group a key anchoring point for the entire molecule within its binding site. The reactivity of the terminal amine also allows for the synthesis of hydrazone derivatives, a common strategy for library development to explore a wider range of chemical space and modulate activity. nih.gov
| Feature | Description | Significance in SAR |
|---|---|---|
| Hydrogen Bond Donor | Both nitrogen atoms can donate hydrogen atoms. | Crucial for anchoring to electronegative atoms (e.g., oxygen, nitrogen) in a binding site. |
| Hydrogen Bond Acceptor | The lone pair of electrons on each nitrogen can accept hydrogen bonds. | Provides additional points of interaction with H-bond donors like serine or lysine. |
| Nucleophilicity | The terminal -NH2 group is a potent nucleophile. | Allows for covalent bond formation with certain targets or serves as a synthetic handle for creating derivative libraries (hydrazones). researchgate.net |
| Rotational Flexibility | Rotation is possible around the C-N and N-N bonds. | Allows the group to adopt various conformations to optimize binding, though this can be entropically unfavorable. |
Rational Design of Analogs for Modulated Reactivity
SAR studies provide the foundation for the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov Based on the core structure of this compound, several modifications can be proposed to systematically probe the chemical space.
One approach involves modifying the hydrazine group. Converting it to a hydrazone by reacting it with various aldehydes or ketones introduces new substituents that can explore different regions of a binding pocket. Another strategy is to substitute the second ring of the isoquinoline core. Adding small alkyl or electron-withdrawing/donating groups can fine-tune the electronic properties and solubility of the entire molecule. Such structure-based design has proven effective in developing derivatives with enhanced activity against specific targets. malariaworld.org
| Modification Site | Proposed Analog | Rationale / Predicted Effect |
|---|---|---|
| Hydrazine Group | Acetone Hydrazone Derivative | Increases lipophilicity; adds steric bulk to probe pocket size. |
| Hydrazine Group | N'-methylhydrazine Derivative | Reduces hydrogen bond donating capacity; may improve membrane permeability. |
| Isoquinoline Ring (C-7) | 7-methoxy-5-fluoro-1-hydrazinylisoquinoline | Adds an electron-donating group, potentially altering ring electronics and adding a new H-bond accepting point. |
| Isoquinoline Ring (C-4) | 4-chloro-5-fluoro-1-hydrazinylisoquinoline | Introduces a second halogen, potentially enhancing halogen bonding and altering steric/electronic properties. |
Computational Chemistry Approaches to SAR Analysis
Computational methods are indispensable tools in modern drug discovery for predicting how a molecule will interact with its target, thereby guiding synthetic efforts. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. academie-sciences.fr For this compound derivatives, docking simulations can provide invaluable insights into their binding modes. mdpi.com
In a typical simulation, the derivative would be placed into the active site of a target protein. The program would then sample various conformations and orientations, scoring them based on binding energy. The results can highlight key interactions, such as hydrogen bonds between the hydrazine group and polar residues, or favorable contacts between the fluorine atom and the protein backbone. These simulations allow researchers to prioritize which analogs to synthesize and can explain on a molecular level why certain modifications lead to increased or decreased activity. mdpi.com Molecular dynamics simulations can further assess the stability of these predicted binding poses over time. mdpi.com
| Interaction Type | Involving Functional Group | Putative Target Residues |
|---|---|---|
| Hydrogen Bonding | Hydrazine (-NHNH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Main-chain Carbonyls |
| π-π Stacking | Isoquinoline Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding / Dipolar | Fluoro Group (-F) | Electronegative atoms (e.g., backbone carbonyl oxygen) or electron-rich regions. |
| Hydrophobic Interactions | Benzene (B151609) portion of Isoquinoline | Leucine, Valine, Isoleucine, Alanine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
No dedicated QSAR models for this compound have been found in the surveyed scientific literature. QSAR studies typically involve the analysis of a series of related compounds to develop a mathematical model that correlates their chemical structures with their biological activities. While QSAR models exist for various isoquinoline derivatives, the specific structural features of this compound—namely the fluorine at the 5-position and the hydrazinyl group at the 1-position—are not explicitly accounted for in available public models. The development of a reliable QSAR model would require a dataset of analogues of this specific compound with corresponding biological activity data, which does not appear to have been published.
In Silico Prediction of Molecular Behavior and Interaction Potential
Similarly, there is a lack of published in silico studies, such as molecular docking or molecular dynamics simulations, that specifically detail the binding behavior and interaction potential of this compound with any particular biological target. Molecular docking studies on broader classes of isoquinoline inhibitors against targets like PARP1 have identified key interaction patterns. frontiersin.orgnih.gov However, without specific computational analysis of this compound, any prediction of its molecular behavior remains speculative. Such an analysis would be necessary to understand its binding modes, interaction energies, and potential biological targets.
Due to the absence of specific research data for this compound in these areas, a detailed and scientifically accurate article on its SAR, QSAR, and in silico properties cannot be generated at this time. Further experimental and computational research is required to elucidate the specific characteristics of this compound.
Mechanistic Dissections of 5 Fluoro 1 Hydrazinylisoquinoline Molecular Actions
Mechanisms of Interaction with Biological Systems at a Molecular Level
The introduction of a hydrazinyl group and a fluorine atom onto the isoquinoline (B145761) scaffold suggests a molecule with the potential for diverse biological interactions. The following sections explore these possibilities based on the known activities of analogous compounds.
Non-Covalent Interactions Driving Macromolecular Recognition
The structure of 5-Fluoro-1-hydrazinylisoquinoline allows for a variety of non-covalent interactions that are fundamental for its recognition by biological macromolecules such as proteins and nucleic acids. The isoquinoline ring system, being aromatic, can participate in π-π stacking interactions with the aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan within protein binding pockets.
The nitrogen atom in the isoquinoline ring and the two nitrogen atoms of the hydrazinyl group can act as hydrogen bond acceptors, while the N-H protons of the hydrazinyl group can serve as hydrogen bond donors. The fluorine atom, being highly electronegative, can also participate in hydrogen bonding and other electrostatic interactions. These interactions are critical in determining the binding affinity and specificity of the molecule to its biological targets.
Enzymatic Inhibition Mechanisms Implicated in Isoquinoline Derivatives
Derivatives of isoquinoline and compounds containing a hydrazone moiety (-NH-N=C<) are known to inhibit various enzymes. nih.govnih.gov Hydrazine (B178648) derivatives, for instance, are known to be substrates for monoamine oxidase (MAO), and their activated products can form covalent bonds with the enzyme's FAD cofactor, leading to irreversible inhibition. nih.gov
Given the presence of the hydrazinyl group, this compound could potentially act as an inhibitor of enzymes such as:
Monoamine Oxidases (MAOs): These enzymes are crucial in the metabolism of neurotransmitters. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain.
Cholinesterases: Acetylcholinesterase and butyrylcholinesterase are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.
HIV-1 Ribonuclease H (RNase H): Some hydrazone derivatives have been identified as inhibitors of this essential viral enzyme. mdpi.com
The mechanism of inhibition by such compounds can be either reversible or irreversible, often involving the formation of a stable complex with the enzyme's active site.
Table 1: Potential Enzyme Inhibition by Isoquinoline and Hydrazone Derivatives
| Enzyme Family | Potential Mechanism of Inhibition by Related Derivatives | Reference |
| Monoamine Oxidases (MAOs) | Formation of a covalent adduct with the FAD cofactor. | nih.gov |
| Cholinesterases | Reversible or pseudo-irreversible inhibition through interaction with the active site serine. | nih.gov |
| HIV-1 Ribonuclease H | Binding to the active site, potentially involving the Schiff base moiety. | mdpi.com |
| InhA (Mycobacterium tuberculosis) | Interaction with the hydrophobic pocket and key amino acid residues like tyrosine. | nih.gov |
This table presents potential enzyme targets based on the activities of related isoquinoline and hydrazone compounds, not specifically this compound.
Modulation of Cellular Pathways and Signaling Cascades (e.g., mitochondrial respiration, NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator of the classical NF-κB pathway. google.com A patent has described pyrazole (B372694) derivatives, which can be synthesized from hydrazinylisoquinolines, as inhibitors of MALT1. google.com This suggests that this compound or its derivatives could potentially modulate the NF-κB signaling cascade by targeting MALT1. google.com Such inhibition could have implications for inflammatory diseases and certain types of cancer where this pathway is constitutively active. google.com
Furthermore, isoquinoline derivatives have been implicated in a wide range of biological activities that suggest modulation of various cellular pathways, including anti-HIV, antitubercular, and antifungal effects. nih.gov
Photophysical Mechanisms and Luminescence Properties of Fluorinated Isoquinolines
The presence of a fluorine atom and the extended π-system of the isoquinoline ring suggest that this compound may possess interesting photophysical properties.
Principles of Fluorescence Emission and Quantum Yield in Isoquinoline Frameworks
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In molecules like isoquinolines, the process involves the excitation of a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent return of the electron to the ground state is accompanied by the emission of a photon of light, which is the fluorescence.
The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of isoquinoline derivatives can be influenced by various factors, including the nature and position of substituents on the isoquinoline ring and the solvent polarity. mdpi.com For instance, some isoquinoline-3-amine derivatives exhibit notable fluorescent properties. mdpi.com
Mechanism of Action as Fluorescent Probes and Sensors
Fluorinated isoquinoline derivatives have been developed as fluorescent probes for the detection of various analytes, including metal ions and biologically important molecules. researchgate.netresearchgate.net These probes often work on the principle of photoinduced electron transfer (PET). In the "off" state, the fluorescence of the fluorophore (the isoquinoline core) is quenched by an electron transfer from a receptor unit. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.
Ratiometric fluorescent probes, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, have also been developed using isoquinoline scaffolds. nih.gov This ratiometric response provides a built-in self-calibration for the measurement, making it more reliable. Given its structure, this compound could potentially be a scaffold for the development of novel fluorescent probes.
Table 2: Photophysical Properties of Selected Isoquinoline-Based Fluorescent Probes
| Probe Type | Analyte Detected | Principle of Detection | Reference |
| FRET-based probe | H2S | Cleavage of the probe by H2S, releasing the FRET donor. | researchgate.net |
| Schiff base probe | Al³⁺ | Inhibition of photo-induced electron transfer (PET). | researchgate.net |
| Cucurbit rsc.orguril-based supramolecular probe | Norfloxacin | Specific recognition leading to a change in fluorescence color. | bohrium.com |
| Isosteviol-based ratiometric probe | Maleic acid | Formation of intermolecular hydrogen bonds leading to a ratiometric fluorescence change. | nih.gov |
This table illustrates the diversity of fluorescent probes based on the isoquinoline scaffold and their detection mechanisms. Specific photophysical data for this compound is not available.
Advanced Research Applications and Methodologies Utilizing 5 Fluoro 1 Hydrazinylisoquinoline
Employment as Key Intermediates in the Synthesis of Complex Heterocycles
The 1-hydrazinylisoquinoline (B93899) moiety is a powerful and versatile synthon for the construction of fused nitrogen-containing heterocyclic systems. The hydrazine (B178648) group, with its two adjacent nucleophilic nitrogen atoms, readily participates in cyclocondensation reactions with a variety of electrophilic partners. This reactivity allows for the efficient assembly of polycyclic scaffolds, which are of great interest in medicinal chemistry and materials science.
5-Fluoro-1-hydrazinylisoquinoline is an ideal starting material for creating fused heterocycles where the fluorine atom is strategically retained on the isoquinoline (B145761) core. The reaction of 1-hydrazinylisoquinoline with reagents containing two electrophilic centers, or those that can generate them in situ, leads to the formation of new rings fused to the isoquinoline system. A prominent example is the synthesis of Current time information in Bangalore, IN.bohrium.commdpi.comtriazolo[3,4-a]isoquinolines. In a catalyst-free 5-exo-dig cyclization, 1-hydrazinylisoquinoline reacts with chloroethynylphosphonates to yield 1-methylphosphonylated Current time information in Bangalore, IN.bohrium.commdpi.comtriazolo[3,4-a]isoquinolines. nih.govd-nb.infobeilstein-journals.org This reaction proceeds by initial nucleophilic attack of the exocyclic nitrogen of the hydrazine onto the electrophilic alkyne, followed by intramolecular cyclization of the second nitrogen onto the intermediate, ultimately forming the stable triazole ring.
Similarly, the hydrazine functionality can be used to construct fused pyrazole (B372694) rings. The reaction with β-dicarbonyl compounds or their equivalents provides access to the pyrazolo[5,1-a]isoquinoline skeleton. bohrium.comrsc.orgacs.orgnih.govacs.org These syntheses often involve a sequence of condensation and cyclization, driven by the formation of the thermodynamically stable aromatic heterocyclic system. The presence of the 5-fluoro substituent on the isoquinoline ring is preserved throughout these transformations. This is significant because the fluorine atom can subtly alter the electronic properties, lipophilicity, and metabolic stability of the final heterocyclic product, which can be advantageous for tuning its biological activity or material properties.
| Starting Material | Reagent | Resulting Heterocycle | Reaction Type |
| 1-Hydrazinylisoquinoline | Diethyl (chloroethynyl)phosphonate | Diethyl ( Current time information in Bangalore, IN.bohrium.commdpi.comtriazolo[3,4-a]isoquinolin-1-yl)methylphosphonate | 5-exo-dig Cyclization nih.govbeilstein-journals.org |
| 1-(2-Bromophenyl)buta-2,3-dien-1-ones + Hydrazine | Terminal Alkynes | Substituted Pyrazolo[5,1-a]isoquinolines | Palladium-Catalyzed Coupling / Hydroamination acs.orgnih.gov |
| N'-(2-alkynylbenzylidene)hydrazides | (1-arylethylidene)hydrazides | Substituted Pyrazolo[5,1-a]isoquinolines | Silver(I)-Catalyzed [3+2] Cycloaddition |
| 2-Alkynylbenzaldehyde + Sulfonohydrazide | Tertiary Amine | H-Pyrazolo[5,1-a]isoquinolines | Multicomponent Reaction acs.org |
Integration into Functional Materials for Research and Development
The unique electronic and photophysical properties of the isoquinoline core make it an attractive component for advanced functional materials. The incorporation of a fluorine atom and a reactive hydrazine handle in this compound provides a platform for developing novel materials for optoelectronic and analytical applications.
Applications in Organic Light-Emitting Diodes (OLED) Research
While direct application of this compound in OLEDs is not extensively documented, derivatives synthesized from it, such as pyrazolo[3,4-b]quinolines, have shown promise as materials for electroluminescent devices. mdpi.com Quinoline (B57606) and isoquinoline derivatives are known for their high electroluminescence efficiency and thermal stability, making them suitable for OLED applications. mdpi.comresearchgate.net
The general strategy involves using these heterocyclic systems as emitters or hosts in the emissive layer of an OLED. The rigid, planar structure of fused isoquinoline heterocycles facilitates strong intermolecular π-π stacking, which is crucial for charge transport, while their inherent fluorescence provides the light-emitting capability. Research on pyrazoloquinoline derivatives has demonstrated that their modification can tune the emission spectrum, with some compounds exhibiting blue-greenish electroluminescence. mdpi.com
The presence of a fluorine atom, as in derivatives of this compound, is particularly advantageous for OLED materials. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the molecule, which can lead to blue-shifted emission, a much sought-after feature for display and lighting applications. Furthermore, the high bond energy of the C-F bond often imparts greater thermal and photochemical stability to the molecule, potentially increasing the operational lifetime of the OLED device. researchgate.net Studies on other fluorinated aromatic materials for OLEDs have shown improvements in external quantum efficiencies (EQE) and brightness. researchgate.net
Development of Advanced Fluorescent Sensors and Probes for Analytical Chemistry
The isoquinoline nucleus is inherently fluorescent, and its photophysical properties are sensitive to the local environment and substitution pattern. mdpi.com This makes it an excellent scaffold for the design of fluorescent sensors. This compound is a prime candidate for developing such probes for several reasons.
First, the hydrazine group can act as a recognition site or a reactive center. It can coordinate with metal ions or react with specific analytes, leading to a change in the fluorescence of the isoquinoline core. For instance, hydrazine-containing fluorophores have been utilized to detect aldehydes and ketones, where the condensation reaction forms a hydrazone, altering the electronic structure and thus the fluorescence output. google.com
Second, the fluorine atom at the 5-position serves to modulate the photophysical properties of the parent fluorophore. Electron-withdrawing groups like fluorine typically cause a blue-shift in the absorption and emission spectra and can influence the quantum yield. nih.gov This tuning is critical for designing probes with specific excitation and emission wavelengths suitable for various analytical techniques and for avoiding background interference. Fluorinated isoquinoline derivatives have been synthesized and studied for their fluorescent properties, with some showing potential as chemodosimeters for ions like fluoride. nih.govdntb.gov.ua The development of sensors based on heterocyclic compounds is a major area of research for detecting a wide range of metal ions and other analytes. nih.gov
Utilization in Chemical Biology for Probe Development
Chemical probes are essential tools for studying biological processes within the complex environment of living cells. The structural features of this compound make it an attractive starting point for the synthesis of sophisticated probes for bioimaging and for studying interactions with biomolecules.
Cellular and In Vivo Bioimaging Research with Fluorescent Isoquinoline Derivatives
Fluorescence microscopy is a powerful technique for visualizing cellular structures and processes in real-time. Isoquinoline derivatives have been successfully developed as fluorescent probes for live-cell imaging. mdpi.com For example, certain highly functionalized 3-hydroxyisoquinolines have been shown to exhibit intense blue fluorescence and localize specifically within the cell nuclei, enabling their use as nuclear stains. d-nb.info
Probes derived from this compound could be designed for similar or more advanced bioimaging applications. The hydrazine moiety provides a convenient handle for attaching targeting ligands (e.g., peptides or small molecules) that can direct the probe to specific organelles or proteins. Alternatively, the hydrazine itself can be part of a fluorogenic system that "turns on" upon reacting with a specific biological analyte.
The fluorine atom offers distinct advantages for in vivo imaging. The introduction of fluorine can increase the metabolic stability of the probe, prolonging its lifetime in a biological system. researchgate.net Furthermore, the stable isotope ¹⁹F is not naturally abundant in biological systems, making ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) a background-free imaging modality. A probe containing one or more fluorine atoms could potentially be used as a dual-modality agent for both fluorescence microscopy and ¹⁹F MRI. If the fluorine is replaced with its radioactive isotope, ¹⁸F, the resulting molecule becomes a tracer for Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. researchgate.net
| Isoquinoline Derivative Type | Photophysical Property / Application | Reference |
| 1-(Isoquinolin-3-yl)imidazolidin-2-one | Fluorescence Quantum Yield: 0.701 | mdpi.com |
| 3-Hydroxyisoquinoline Derivative | Blue fluorescence, nuclear localization in cells | d-nb.info |
| Boroisoquinolines | Large Stokes shifts (>100 nm), potential for protein labeling | nih.gov |
| 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide | High affinity ligand for PBR, potential for ¹⁸F PET imaging | researchgate.net |
DNA Binding Studies for Investigative Research
The interaction of small molecules with DNA is a fundamental area of research, crucial for the development of new therapeutic agents and molecular biology tools. Polycyclic, planar aromatic systems are a well-established class of DNA-binding agents, often functioning through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov
Complex heterocyclic systems synthesized from this compound, such as the pyrazolo[5,1-a]isoquinolines, possess the requisite planar and aromatic structure conducive to DNA intercalation. Studies on related polycyclic isoquinoline derivatives have confirmed their ability to bind to DNA, with some showing preferential binding to GC-rich sequences. nih.govacs.org The binding affinity can be quantified using techniques like UV-Visible spectroscopy, fluorescence titration, and thermal denaturation (melting temperature) studies. researchgate.netacs.org
The fluorine atom in a potential DNA binder derived from this compound could play a significant role in modulating the binding interaction. It can influence the electronic distribution (quadrupole moment) of the aromatic system, affecting stacking interactions with DNA bases. Additionally, fluorine can form specific contacts, such as hydrogen bonds with backbone components or have favorable hydrophobic interactions within the DNA grooves, thereby influencing both the affinity and sequence selectivity of the binding. Investigating these interactions provides insight into the principles of molecular recognition between small molecules and nucleic acids. nih.gov
Contributions to Understanding Fundamental Disease Mechanisms (e.g., neurodegeneration)
The primary contribution of this compound to the understanding of fundamental disease mechanisms, particularly in neurodegeneration, stems from its integral role in the creation of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Neuroinflammation is a well-established hallmark of many neurodegenerative disorders, including Alzheimer's disease, and IRAK4 is a key mediator in this process.
Research has demonstrated that the kinase activity of IRAK4 is significantly increased in the brains of Alzheimer's disease patients. longdom.org IRAK4 is a crucial component of the signaling pathway downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are pivotal in the innate immune response. longdom.orgacs.org Upon activation, IRAK4 triggers a cascade that leads to the production of pro-inflammatory cytokines and chemokines by microglia and astrocytes, the resident immune cells of the central nervous system. longdom.orgmdpi.com This sustained inflammatory response contributes to neuronal damage and the progression of neurodegenerative pathologies.
The development of potent and selective IRAK4 inhibitors, for which this compound serves as a foundational scaffold, has provided researchers with powerful tools to probe the role of neuroinflammation in disease. Studies utilizing such inhibitors have revealed that blocking IRAK4 activity can effectively suppress the release of pro-inflammatory molecules from glial cells. longdom.org A significant finding is that the inhibition of IRAK4 can quell the detrimental inflammatory cascade without impairing the beneficial function of microglia and astrocytes in clearing amyloid-beta plaques, a key pathological feature of Alzheimer's disease. longdom.orglongdom.org This delineates a specific, druggable node in the complex neuroinflammatory network.
The isoquinoline core of these inhibitors, derived from this compound, is crucial for binding to the kinase domain of IRAK4. The fluorine substitution can enhance properties such as metabolic stability and binding affinity, making it a favored structural motif in medicinal chemistry. The hydrazinyl group provides a key attachment point for further chemical modifications, allowing for the optimization of potency and selectivity.
The ability to selectively inhibit IRAK4 has thus enabled a more precise understanding of its role in the intricate interplay between the immune system and the central nervous system. These findings underscore the potential of targeting the IRAK4 signaling pathway as a therapeutic strategy to modulate neuroinflammation in neurodegenerative diseases.
Table 1: Research Findings on the Role of IRAK4 in Neurodegeneration
| Research Finding | Implication for Neurodegeneration | Reference |
| Increased IRAK4 kinase activity in Alzheimer's disease brain tissue. | Suggests IRAK4 is a relevant therapeutic target for Alzheimer's disease. | longdom.org |
| IRAK4 is present in microglia and astrocytes in the human brain. | Confirms that IRAK4 plays a role in the primary immune cells of the brain. | longdom.orglongdom.org |
| Inhibition of IRAK4 reduces the secretion of pro-inflammatory cytokines by microglia and astrocytes. | Provides a mechanism by which targeting IRAK4 can reduce neuroinflammation. | longdom.org |
| IRAK4 inhibition does not affect the uptake of amyloid-beta by glial cells. | Indicates that targeting IRAK4 can selectively block detrimental inflammation while preserving beneficial functions. | longdom.orglongdom.org |
| IRAK4 is a critical mediator of Toll-like receptor (TLR) signaling. | Links innate immune system activation to neuroinflammatory pathways in the brain. | acs.orgresearchgate.net |
Role in Targeted Protein Degradation Research (e.g., as building blocks for PROTACs)
In addition to its use in developing kinase inhibitors, this compound and its derivatives are playing a pivotal role in the cutting-edge field of targeted protein degradation (TPD). This is primarily through their use as building blocks for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to eliminate specific proteins of interest.
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.
The development of PROTACs targeting IRAK4 has emerged as a promising therapeutic strategy, and the this compound scaffold is central to the design of the "warhead" portion of these molecules. Potent and selective IRAK4 inhibitors derived from this scaffold can be chemically modified to be incorporated into a PROTAC structure.
The rationale for degrading IRAK4 rather than simply inhibiting it lies in the dual function of the IRAK4 protein. Besides its kinase activity, IRAK4 also has a scaffolding function, meaning it helps to assemble larger protein complexes that are important for signaling. A traditional inhibitor may only block the kinase activity, leaving the scaffolding function intact, which could be sufficient for some level of signaling to persist. A PROTAC, by contrast, leads to the complete removal of the IRAK4 protein, thus ablating both its catalytic and scaffolding functions. researchgate.net
Research has demonstrated the successful design and synthesis of IRAK4-targeting PROTACs. nih.govmedchemexpress.com These molecules have been shown to induce the degradation of IRAK4 in various cell types, including peripheral blood mononuclear cells (PBMCs). nih.gov The degradation is dependent on the recruitment of the E3 ligase, as control molecules that cannot bind to the ligase fail to degrade the target protein. nih.gov
The 4-position of the isoquinoline core, a key feature of the this compound structure, has been identified as a solvent-exposed vector suitable for attaching the linker, which then connects to the E3 ligase ligand. nih.gov This allows for the rational design of PROTACs where the IRAK4 binding moiety is appropriately positioned to facilitate the formation of a productive ternary complex with the E3 ligase.
Table 2: Examples of IRAK4-Targeting PROTACs and their Characteristics
| PROTAC Component | Description | Relevance of this compound |
| Warhead | Binds to the IRAK4 kinase domain. | The core structure of potent IRAK4 inhibitors is often based on the isoquinoline scaffold derived from this compound. nih.gov |
| Linker | Connects the warhead to the E3 ligase ligand. | The hydrazinyl group and other positions on the isoquinoline ring provide attachment points for the linker. nih.gov |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, Cereblon). | While not directly derived from this compound, its compatibility with various linkers and E3 ligase ligands is crucial for PROTAC design. |
The development of IRAK4 degraders using building blocks like this compound represents a significant advancement in the tools available to researchers studying inflammatory and neurodegenerative diseases. These molecules offer a powerful method to not only inhibit but completely eliminate a key pathological protein, providing a more profound and potentially more durable therapeutic effect.
Emerging Frontiers and Future Perspectives in 5 Fluoro 1 Hydrazinylisoquinoline Research
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis
The traditional synthesis of isoquinoline (B145761) derivatives often involves multi-step procedures with harsh reaction conditions. The future of 5-Fluoro-1-hydrazinylisoquinoline synthesis lies in the adoption of unconventional and sustainable methods that offer improved efficiency, safety, and environmental compatibility.
Microwave-Assisted Synthesis: A significant advancement in chemical synthesis is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve product yields. researchgate.netnih.gov For the synthesis of isoquinoline derivatives, microwave-assisted protocols have been successfully developed for various reactions, including the construction of the core ring system and the introduction of substituents. researchgate.netshd-pub.org.rsnih.gov Future research could focus on developing a microwave-assisted, one-pot synthesis of this compound, potentially from readily available precursors. This approach would not only accelerate the synthesis but also align with the principles of green chemistry by reducing energy consumption.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. An electrochemical continuous-flow method has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones under metal-free and oxidant-free conditions, highlighting the potential for greener and more efficient manufacturing of isoquinoline-based compounds. rsc.org The application of flow chemistry to the synthesis of this compound could lead to a more streamlined and scalable production process, crucial for its potential translation into industrial applications. The development of such methods for isoquinoline alkaloids is already being explored. rsc.org
Sustainable Solvents and Catalysts: The chemical industry is increasingly moving towards the use of greener solvents and catalysts to minimize its environmental footprint. mdpi.comeuroasiapub.orgresearchgate.net Research into the synthesis of nitrogen-containing heterocycles has demonstrated the feasibility of using water, polyethylene (B3416737) glycol (PEG), and bio-based solvents as reaction media. mdpi.com Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of sustainable chemistry. nih.gov Future synthetic routes to this compound should explore these green alternatives to traditional organic solvents and homogeneous catalysts. For instance, a one-pot multistep synthesis of 1-fluoroalkylisoquinolines has been developed using microwave assistance and potassium fluoride, a relatively benign reagent. rsc.org
Unconventional Disconnections: A novel approach to constructing the isoquinoline framework involves a [4+2] cycloaddition between a thiophene (B33073) S,S-dioxide and an alkyne, representing an unusual bond disconnection strategy. nagoya-u.ac.jp Exploring such unconventional synthetic strategies could open up new avenues for the synthesis of complex and highly substituted this compound derivatives that are inaccessible through traditional methods.
Advanced Computational Design for Rational Discovery and Optimization
The integration of computational tools into the drug discovery and development process has revolutionized the way scientists design and optimize new molecules. For this compound, advanced computational design holds the key to unlocking its full therapeutic potential.
Molecular Docking and Structure-Based Design: Molecular docking is a powerful computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govresearchgate.netd-nb.inforsc.org This method is particularly valuable in the design of kinase inhibitors, a class of drugs where isoquinoline-based compounds have shown significant promise. acs.orgnih.govresearchgate.net By docking this compound and its derivatives into the active sites of various kinases, researchers can identify potential biological targets and rationally design modifications to improve binding affinity and selectivity. nih.gov For example, docking studies on isoquinoline-1,3-dione derivatives have provided insights into their interactions with cyclin-dependent kinase 4 (CDK4), guiding the design of more potent inhibitors. bohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing QSAR models for this compound derivatives, it would be possible to predict the activity of novel analogues before their synthesis, thereby saving time and resources. This approach, combined with molecular docking, can provide a comprehensive understanding of the structure-activity relationships governing the therapeutic effects of these compounds.
Fragment-Based Drug Discovery (FBDD): FBDD is a drug discovery paradigm that starts with the identification of small, low-molecular-weight fragments that bind to a biological target. researchoutreach.org These fragments are then grown or merged to create more potent lead compounds. The this compound scaffold itself can be considered a valuable fragment. A "merging by design" strategy has been successfully applied to isoquinoline derivatives to develop potent kinase inhibitors, even without X-ray structural information. researchoutreach.org This approach could be highly effective in leveraging the structural features of this compound for the rapid discovery of novel drug candidates.
Development of Novel Research Tools and Methodologies Based on the Compound
The unique photophysical properties of the isoquinoline scaffold make it an attractive platform for the development of fluorescent probes for biological imaging. The strategic placement of a fluorine atom and a hydrazinyl group on this scaffold opens up exciting possibilities for creating novel research tools.
Fluorescent Probes for Bio-imaging: Quinoline (B57606) and isoquinoline derivatives are known for their fluorescent properties and have been utilized to create probes for various biological applications. nih.govmdpi.comresearchgate.netnih.govacs.org The fluorescence of these molecules can be sensitive to their microenvironment, such as polarity and viscosity. sioc-journal.cn The rational design of quinoline-based fluorescent scaffolds allows for the tuning of their photophysical properties for specific applications, including live-cell imaging. nih.govacs.org this compound could serve as a building block for the synthesis of novel fluorescent probes. The hydrazinyl group, for instance, can be functionalized to introduce specific recognition motifs for targeting particular cellular components or biomolecules. The fluorine atom can modulate the electronic properties of the isoquinoline ring, potentially leading to enhanced quantum yields and photostability.
Chemoselective Ligation: The hydrazinyl moiety of this compound can participate in chemoselective ligation reactions, such as the formation of hydrazones with aldehydes and ketones. This reactivity can be exploited to develop novel methodologies for bioconjugation, allowing for the specific labeling of proteins, nucleic acids, and other biomolecules. Such tools are invaluable for studying biological processes in their native environment.
Interdisciplinary Collaborations at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The future of this compound research will be heavily reliant on collaborations that bridge traditional scientific disciplines. The expertise of synthetic chemists, chemical biologists, and materials scientists will be crucial to fully explore the potential of this versatile molecule.
Synthetic Chemistry and Chemical Biology: The synergy between synthetic chemistry and chemical biology is essential for the development of new therapeutic agents and research tools. Synthetic chemists can devise innovative and efficient routes to this compound and its derivatives nih.gov, while chemical biologists can evaluate their biological activity and elucidate their mechanisms of action. rsc.org This collaborative approach will accelerate the identification of promising drug candidates and the development of novel probes for studying complex biological systems.
Materials Science: The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including stability, reactivity, and lipophilicity. beilstein-journals.orgresearchgate.netacs.org Fluorinated building blocks are widely used in materials science for the development of polymers, liquid crystals, and other advanced materials with unique properties. sigmaaldrich.comresearchgate.net The this compound scaffold, with its combination of a fluorinated aromatic system and a reactive functional group, presents an intriguing building block for the design of novel organic materials. bldpharm.com Potential applications could include organic light-emitting diodes (OLEDs), sensors, or functional polymers. Collaborations between synthetic chemists and materials scientists will be key to exploring these exciting possibilities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
